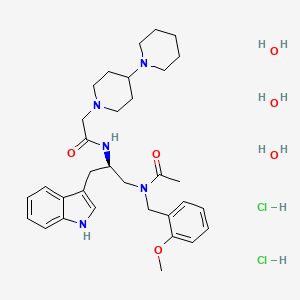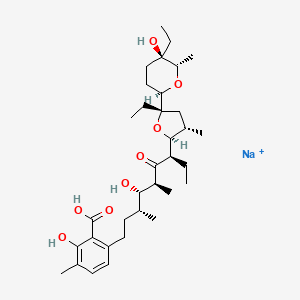
Lasalocid sodium
Overview
Description
Lasalocid sodium is a divalent polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is widely used as a medicinal feed additive to control coccidiosis in poultry species. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across cell membranes .
Mechanism of Action
Target of Action
Lasalocid sodium, also known as Bovatec, is a polyether ionophore with potent antibacterial activity . It primarily targets coccidia , a group of protozoan parasites, and is used extensively in the livestock industry for the prevention and treatment of coccidiosis . It is also known to form neutral complexes with monovalent and divalent cations, including sodium and potassium .
Mode of Action
This compound operates by forming lipid-soluble complexes with sodium and potassium cations . This action increases the permeability of the cell membrane for these ions . The compound disrupts ionic homeostasis within the coccidia, leading to osmotic lysis and death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the disruption of ionic homeostasis within the target organism . By forming complexes with sodium and potassium ions, this compound alters the ion balance across the cell membrane . This disturbance in ionic homeostasis leads to osmotic lysis, causing the death of the coccidia .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a study conducted on mice, it was found that approximately 97% of the administered dose was recovered in excreta and cage wash within 24 hours after the first dose . By 4 hours after the last dose, approximately 77% of the dose was recovered in the feces, 1% in the urine, and 2.6% in cage wash . This suggests that this compound is primarily excreted through the feces.
Result of Action
The primary result of this compound’s action is the prevention and treatment of coccidiosis in livestock . By disrupting ionic homeostasis within the coccidia, this compound causes osmotic lysis and death of the parasite . This helps to control the spread of coccidiosis within livestock populations, improving the overall health and productivity of the animals.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, cross-contamination of non-target feedstuffs by this compound can occur, potentially leading to exposure in non-target species . Therefore, careful management practices are necessary to prevent such cross-contamination and ensure the safe and effective use of this compound.
Biochemical Analysis
Biochemical Properties
Lasalocid sodium plays a crucial role in biochemical reactions. It is capable of making neutral complexes with monovalent and divalent cations and transporting them through apolar phases, including lipid bilayer membranes . This ability to disturb ionic homeostasis leads to the osmotic lysis of coccidia .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disturbing ionic homeostasis, which can lead to osmotic lysis of coccidia . In growing goats, this compound supplementation has been shown to improve growth performance and lipoprotein profile .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases . This disrupts the ion balance in the target microorganisms, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving mice, approximately 97% of the dose was recovered in excreta and cage wash within 24 hours after the first dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in growing goats, supplementation of this compound at a level of 30 ppm/kg dry matter increased body weight gain and average daily gain .
Metabolic Pathways
This compound is involved in the metabolic pathway that disturbs ionic homeostasis, leading to osmotic lysis of coccidia . This process involves the transport of monovalent and divalent cations through apolar phases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases .
Subcellular Localization
The subcellular localization of this compound is related to its ability to transport monovalent and divalent cations through apolar phases, including lipid bilayer membranes . This allows it to disturb ionic homeostasis within the cell, leading to osmotic lysis of coccidia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lasalocid sodium can be synthesized from lasalocid acid, which is derived from the fermentation of Streptomyces lasaliensis. The synthetic process involves the extraction of lasalocid acid from the fermentation broth, followed by its conversion to this compound through neutralization with sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced by fermenting Streptomyces lasaliensis in large-scale bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate lasalocid acid. The acid is subsequently neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Lasalocid sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various esters and derivatives that exhibit different biological activities.
Scientific Research Applications
Lasalocid sodium has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Lasalocid sodium is part of a group of polyether ionophore antibiotics, which includes compounds like salinomycin, monensin, and semduramycin. These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities . Compared to other ionophores, this compound is unique in its ability to form stable complexes with a wide range of metal cations, making it highly effective in disrupting ionic homeostasis in target organisms .
Similar Compounds
Salinomycin: Another polyether ionophore antibiotic used in poultry and cattle feed.
Monensin: Widely used in ruminant feed to improve feed efficiency and control coccidiosis.
Semduramycin: Used as an anticoccidial agent in poultry feed
This compound’s unique properties and broad spectrum of activity make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
25999-20-6 |
|---|---|
Molecular Formula |
C34H54NaO8 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
sodium;6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1 |
InChI Key |
JCKLHIQQJWLHGH-HWLWSTNVSA-N |
SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+] |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
25999-20-6 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avatec Lasalocid Lasalocid A Ro 2 2985 Ro 2-2985 Ro 22985 X-537A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



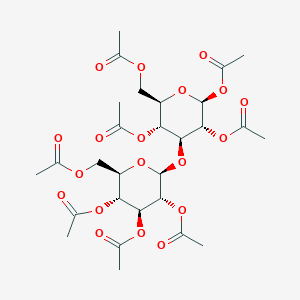




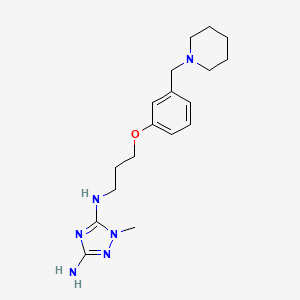


![[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-2-methyl-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,16S,17R)-12,14,16-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1674452.png)

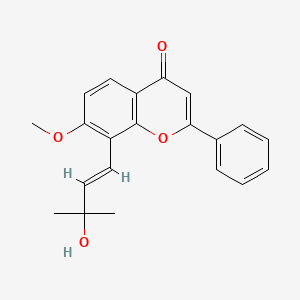
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)
